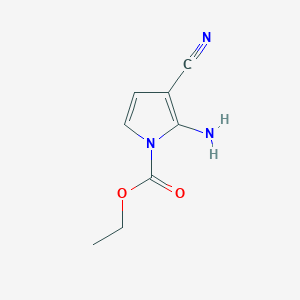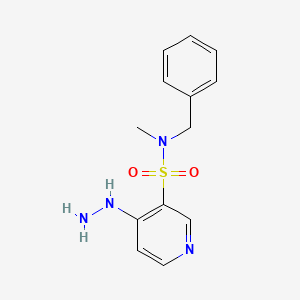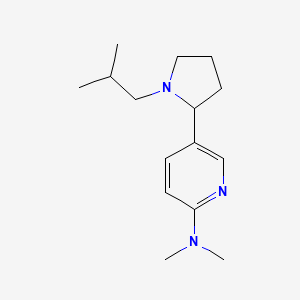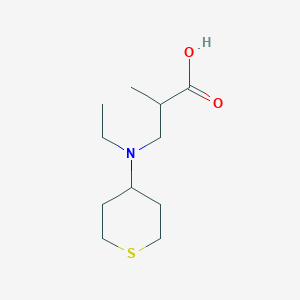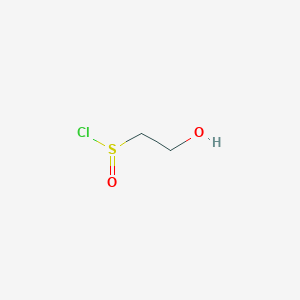![molecular formula C7H13NO B15231358 rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B15231358.png)
rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol: is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and ammonia.
Cyclization: The cyclohexanone undergoes a cyclization reaction with ammonia to form the bicyclic structure.
Reduction: The resulting intermediate is then reduced to introduce the hydroxyl group, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a neurotransmitter analog due to its structural similarity to certain neurotransmitters.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological or chemical effect.
Comparación Con Compuestos Similares
2-Azabicyclo[2.2.1]heptane: A structurally related compound with similar bicyclic features.
N-Methyl-2-azabicyclo[2.2.1]heptane: Another analog with a methyl group attached to the nitrogen atom.
Uniqueness:
- The presence of the hydroxyl group in rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol distinguishes it from other similar compounds, providing unique reactivity and potential applications.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
[(1R,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-7(6)8-3-5/h5-9H,1-4H2/t5-,6+,7-/m1/s1 |
Clave InChI |
DIXGSRIMRRJXGG-DSYKOEDSSA-N |
SMILES isomérico |
C1[C@@H]2C[C@H]([C@@H]1CO)NC2 |
SMILES canónico |
C1C2CC(C1CO)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
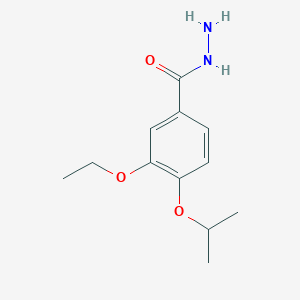
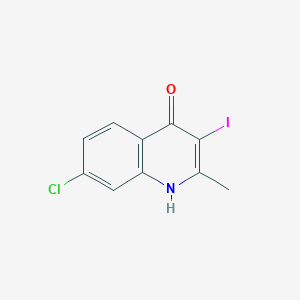

![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
